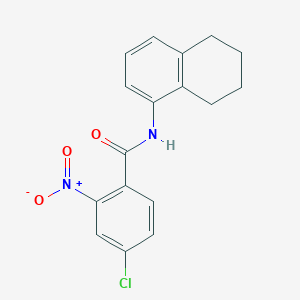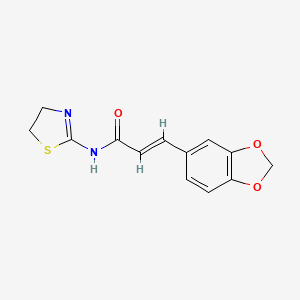![molecular formula C15H17NO2S B5823145 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B5823145.png)
3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid, also known as EMD 57033, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been studied for its biochemical and physiological effects on various biological systems.
Mécanisme D'action
The mechanism of action of 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 involves its ability to modulate the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which play a role in learning and memory.
Biochemical and Physiological Effects:
3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 has been shown to have a wide range of biochemical and physiological effects on various biological systems. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance synaptic plasticity. Furthermore, 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 in lab experiments is its ability to modulate multiple biological pathways, making it a useful tool for studying complex biological systems. However, one limitation of using 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 is its potential toxicity, which requires careful dose optimization and safety measures.
Orientations Futures
There are several future directions for research on 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms underlying its anti-inflammatory and neuroprotective effects. Finally, future studies could explore the potential of 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 as a therapeutic agent in other disease contexts, such as cancer and cardiovascular disease.
Méthodes De Synthèse
The synthesis of 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 involves the reaction of 3-ethyl-4-methyl-2-quinolinethiol with 3-chloropropanoic acid in the presence of a base catalyst. The resulting product is purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 has been studied extensively for its potential therapeutic applications in various biological systems. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. Furthermore, 3-[(3-ethyl-4-methyl-2-quinolinyl)thio]propanoic acid 57033 has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
3-(3-ethyl-4-methylquinolin-2-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-3-11-10(2)12-6-4-5-7-13(12)16-15(11)19-9-8-14(17)18/h4-7H,3,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHLIHJLOJXXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N=C1SCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789836 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5823065.png)



![4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]morpholine](/img/structure/B5823083.png)

![4-({3-[(4-fluorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5823106.png)
![2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5823110.png)

![1-(2-fluorophenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5823118.png)

![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5823124.png)
![1-{[5-(4-chlorophenyl)-2-furyl]carbonothioyl}piperidine](/img/structure/B5823130.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}acetamide](/img/structure/B5823152.png)